Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Description
Chemical Structure and Properties Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a phenylcarbamoyl amino group at position 5 and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₁N₃O₃S, with a molar mass of 285.30 g/mol . The compound is a derivative of ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (CAS 6440-02-4), a known pharmaceutical intermediate .
Synthesis
The compound can be synthesized via a multi-step process:
Bromination: Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate reacts with ortho-phenylenediamine in DMF to yield ethyl 5-[(2-aminophenyl)amino]-1,2,3-thiadiazole-4-carboxylate (76% yield) .
Dimroth Rearrangement: Treatment with a mild base induces rearrangement to a 5-mercapto-1,2,3-triazole intermediate (93% yield) .
Functionalization: Further reactions with phenyl isocyanate introduce the phenylcarbamoyl group .
Applications
The compound serves as a precursor for bioactive molecules, particularly in antimicrobial and anti-inflammatory drug discovery . Its structural features, such as the thiadiazole ring and carbamoyl group, contribute to interactions with biological targets like enzymes and receptors .
Properties
IUPAC Name |
ethyl 5-(phenylcarbamoylamino)thiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-2-19-11(17)9-10(20-16-15-9)14-12(18)13-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHHFPUCBARLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354862 | |
| Record name | ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-14-7 | |
| Record name | ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of ethyl 2-[(phenylcarbamoyl)amino]-2-thioxoacetate with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key derivatives of ethyl 1,2,3-thiadiazole-4-carboxylate:
Key Comparisons
Bioactivity
- Thiadiazole vs. Triazole Derivatives : Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate exhibits broader bioactivity (anticancer, antiviral) compared to thiadiazole analogues, likely due to the triazole ring's ability to form hydrogen bonds with enzymes like acetylcholinesterase . In contrast, thiadiazole derivatives (e.g., the target compound) show specificity for bacterial targets, possibly due to sulfur’s role in disrupting microbial membranes .
- Substituent Effects : The phenylcarbamoyl group in the target compound enhances binding to hydrophobic enzyme pockets, while sulfonyl groups (e.g., in Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate) improve metabolic stability by resisting oxidative degradation .
Synthetic Yields The target compound achieves a 76% yield in the bromination step , outperforming triazole derivatives synthesized via cyclocondensation (37–68% yields) . However, phenoxycarbonyl analogues require harsher conditions (e.g., CS₂/KOH in ethanol) and show lower yields (49–71%) .
Physicochemical Properties Solubility: The phenylcarbamoyl group reduces water solubility compared to the amino-substituted parent compound (C₅H₇N₃O₂S) . Thermal Stability: Thiadiazoles generally exhibit higher melting points (e.g., 123–125°C for the amino derivative ) than thiazoles (e.g., 114–115°C for ethyl 5-[(E)-2-(dimethylamino)ethenyl]-1,2,3-thiadiazole-4-carboxylate ).
Applications Pharmaceuticals: The target compound and its amino precursor are intermediates in antimicrobial agents , while triazole derivatives are prioritized for CNS-targeting drugs (e.g., Alzheimer’s disease) due to their ability to cross the blood-brain barrier . Agrochemicals: Sulfonyl- and chlorophenyl-substituted thiadiazoles are explored as fungicides and herbicides .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : The phenylcarbamoyl group’s electron-withdrawing nature enhances thiadiazole reactivity in nucleophilic substitutions, making it a versatile scaffold for drug discovery .
- Synthetic Innovation: Recent advances use microwave-assisted synthesis to reduce reaction times for thiadiazole derivatives (e.g., from 6 hours to 30 minutes) , though scalability remains a challenge.
Biological Activity
Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiadiazole ring, a phenylcarbamoyl group, and an ethyl ester functionality. Its molecular formula is with a molecular weight of approximately 293.30 g/mol. The structural features contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.30 g/mol |
| Melting Point | 153-155 °C |
| CAS Number | 2037-81-2 |
Anticancer Properties
Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. This compound has shown promising cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound demonstrated an IC₅₀ value of approximately 5.85 µM, indicating considerable inhibitory activity against cell proliferation.
- A549 (lung cancer) : Significant growth inhibition was observed with IC₅₀ values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM in various studies.
These findings suggest that modifications in the substituents on the thiadiazole ring can enhance efficacy against specific cancer types .
Antibacterial and Antifungal Activities
This compound also exhibits antibacterial and antifungal activities. Studies have highlighted its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action may involve the inhibition of essential metabolic pathways within microbial cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-phenyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate | Contains a thiazole ring | Different heterocyclic structure |
| Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | Lacks the phenylcarbamoyl group | Simpler structure with fewer functional groups |
| Ethyl 5-(formamidothio)-1,2,3-thiadiazole-4-carboxylate | Contains a formamidothio group | Variation in functional groups affecting activity |
These variations illustrate how structural differences can significantly impact biological properties and therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the phenylcarbamoyl group using coupling reactions.
- Esterification to obtain the final ethyl ester derivative.
These synthetic routes demonstrate the compound's complexity and potential for further modifications.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with biological targets:
- Molecular Docking Studies : These studies revealed potential binding sites on enzymes involved in metabolic pathways, which may lead to inhibition or modulation of enzyme activity crucial for therapeutic effects.
Notable Research Findings
A study published in MDPI highlighted that derivatives of this compound exhibited IC₅₀ values comparable to standard anticancer drugs such as doxorubicin . Another investigation demonstrated significant inhibitory effects against human carbonic anhydrase isozymes .
Q & A
Q. Q1. What are the key synthetic pathways for preparing Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate?
The synthesis typically involves multi-step heterocyclic reactions. A common route begins with ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate, which reacts with hydrazine to form a hydrazone intermediate. Cyclization under controlled conditions (e.g., using PCl₅ in ethanol) yields the final product. Alternative methods may employ thiadiazole ring formation via condensation of thiourea derivatives with α-ketoesters . Key Steps :
- Hydrazone formation at 60–80°C in ethanol.
- Cyclization with PCl₅ or POCl₃ at reflux.
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
Basic Structural Confirmation
Q. Q2. How can researchers confirm the molecular structure and purity of this compound?
Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., phenylcarbamoyl at δ 7.2–7.5 ppm, ester carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
- TLC Monitoring : Use of ethyl acetate/hexane (1:3) to track reaction progress .
Advanced Structural Analysis
Q. Q3. What crystallographic techniques are used to resolve its 3D structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the structure. Key parameters:
- Hydrogen Bonding : Intermolecular N–H···O bonds stabilize the crystal lattice.
- Torsion Angles : Dihedral angles between thiadiazole and phenyl rings (e.g., 84.59° in analogous structures) .
Example Workflow :
Crystallize from ethyl acetate.
Collect data at 100 K (Mo-Kα radiation).
Refine using SHELXL-2018/3 with R₁ < 0.05 .
Data Contradiction Analysis
Q. Q4. How should researchers address discrepancies in reported synthetic yields?
Approach :
- Parameter Optimization : Compare solvent polarity (ethanol vs. DMF), temperature (reflux vs. microwave), and catalyst use (e.g., triethylamine).
- Case Study : reports 70% yield with PCl₅, while achieves 37% via malononitrile condensation. Resolution: Optimize stoichiometry (1.2 eq. PCl₅) and reaction time (6–8 hours) .
Biological Interaction Studies
Q. Q5. What methodologies assess its interaction with biological targets?
Advanced Protocols :
- Enzyme Assays : Measure IC₅₀ against kinases or proteases using fluorescence polarization.
- Molecular Docking : AutoDock Vina to predict binding modes with active sites (e.g., ATP-binding pockets).
- SAR Analysis : Modify the phenylcarbamoyl group to enhance selectivity (e.g., fluorophenyl analogs in ) .
Reaction Optimization
Q. Q6. How can reaction conditions be optimized for scale-up synthesis?
Strategies :
- Solvent Screening : Ethanol/water mixtures improve solubility and reduce side reactions .
- Catalyst-Free Routes : Avoid PCl₅ by using microwave-assisted cyclization (120°C, 30 min).
- Continuous Flow Reactors : Enhance reproducibility for multi-gram synthesis .
Safety and Handling
Q. Q7. What are the safety protocols for handling this compound?
Guidelines :
- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation).
- PPE : Gloves, lab coat, and fume hood for powder handling.
- Storage : 2–8°C in airtight containers (avoid moisture) .
Advanced Structure-Activity Relationship (SAR)
Q. Q8. How do substituents influence bioactivity?
Case Comparisons :
| Substituent | Effect | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhanced enzyme inhibition | |
| 4-Nitrophenyl | Increased cytotoxicity | |
| Methoxy groups | Improved solubility |
Method : Synthesize analogs via Ullmann coupling or SNAr reactions, then validate via HPLC purity checks (>98%) .
Tables
Q. Table 1. Comparative Synthetic Routes
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Hydrazone cyclization | 70 | PCl₅, ethanol, reflux | |
| Malononitrile condensation | 37 | 1,4-dioxane, reflux | |
| Microwave-assisted | 85 | 120°C, 30 min |
Q. Table 2. Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.35 (t, CH₃), 4.40 (q, CH₂) | |
| HRMS | [M+H]⁺ 323.0521 (calc. 323.0524) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
